
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide, also known as BMH-21, is a synthetic compound with potential anticancer properties. It belongs to the class of benzamides and has a molecular weight of 418.56 g/mol. BMH-21 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide works by targeting the DNA repair machinery of cancer cells. It binds to the DNA repair enzyme PARP-1, preventing it from repairing DNA damage caused by chemotherapy or radiation therapy. This leads to the accumulation of DNA damage, which eventually leads to cell death. This compound has also been shown to inhibit the activity of other DNA repair enzymes, such as DNA-PK and Ku70/80.
Biochemical and physiological effects:
This compound has been shown to have a low toxicity profile in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, while sparing normal cells. This compound has also been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and prostate cancer. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has several advantages for lab experiments. It has a low toxicity profile, making it a safe compound to work with. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. However, this compound has some limitations for lab experiments. It is a synthetic compound and may not be readily available for all researchers. Additionally, it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Orientations Futures
There are several future directions for the research on N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide. One potential direction is to investigate its efficacy in combination with other DNA-damaging agents, such as chemotherapy and radiation therapy. Another potential direction is to investigate its efficacy in different types of cancer, such as pancreatic and ovarian cancer. Additionally, further research is needed to determine the optimal dosage and administration of this compound for cancer therapy.
Méthodes De Synthèse
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-hydroxy-6-methylquinoline-3-carbaldehyde, which is then reacted with N-butyl-3-aminobenzoic acid to form N-butyl-N-(2-hydroxy-6-methylquinolin-3-yl)methyl)-3-aminobenzoic acid. This intermediate is then reacted with thionyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has shown promising results in various scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of DNA repair enzymes, making it a potential candidate for combination therapy with other DNA-damaging agents.
Propriétés
IUPAC Name |
N-butyl-3-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-5-11-25(23(27)18-8-6-7-16(2)12-18)15-20-14-19-13-17(3)9-10-21(19)24-22(20)26/h6-10,12-14H,4-5,11,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFJPISLXYRUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
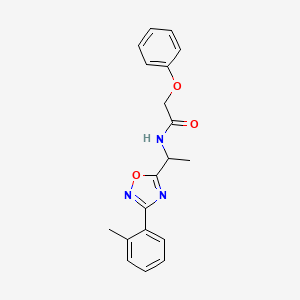
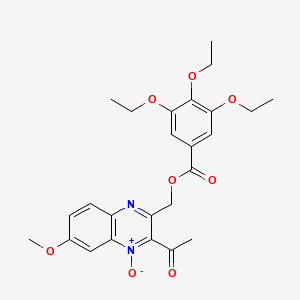
![5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7709616.png)



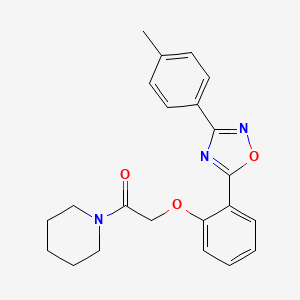
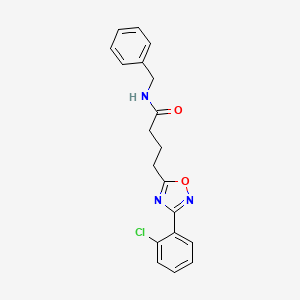

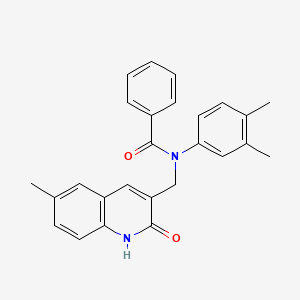


![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)

